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Compound of Interest

Compound Name:
Ethyl 2-hydroxy-2-methylbut-3-

enoate

Cat. No.: B581040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of Ethyl 2-hydroxy-2-methylbut-3-
enoate (CAS No. 50471-46-0), a molecule of interest in organic synthesis and potential

applications in drug development. This document summarizes its key physical and chemical

properties, outlines a probable synthetic pathway, and presents predicted spectroscopic data to

aid in its identification and characterization.

Core Molecular Properties
Ethyl 2-hydroxy-2-methylbut-3-enoate is a chiral ester with the molecular formula C₇H₁₂O₃

and a molecular weight of 144.17 g/mol .[1] Its structure features a quaternary carbon center

bearing a hydroxyl group, a methyl group, a vinyl group, and an ethyl ester functionality. These

features make it a versatile building block in organic synthesis.

Physicochemical Data
The following table summarizes key computed physicochemical properties for Ethyl 2-
hydroxy-2-methylbut-3-enoate. It is important to note that experimental data for this specific

compound is not widely available in public databases; therefore, these values are based on

computational models.
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Property Value Source

Molecular Formula C₇H₁₂O₃ [1]

Molecular Weight 144.17 g/mol [1]

CAS Number 50471-46-0 [1]

XLogP3-AA 0.9 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 4 [1]

Topological Polar Surface Area 46.5 Å² [1]

Complexity 142 [1]

Synthesis Pathway: The Baylis-Hillman Reaction
A highly probable and efficient method for the synthesis of Ethyl 2-hydroxy-2-methylbut-3-
enoate is the Baylis-Hillman reaction. This reaction facilitates the formation of a carbon-carbon

bond between an activated alkene and an electrophile, in this case, a ketone.

The proposed synthesis involves the reaction of ethyl pyruvate (the electrophile) with a vinyl

Grignard reagent, such as vinylmagnesium bromide, in the presence of a suitable catalyst. The

general mechanism for the Baylis-Hillman reaction is depicted below.
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Reactants

Reaction Product

Ethyl pyruvate

Zwitterionic Intermediate

1. Nucleophilic attack

Vinylmagnesium bromide

Lewis Base
(e.g., DABCO)

Ethyl 2-hydroxy-2-methylbut-3-enoate2. Protonation

Click to download full resolution via product page

Caption: Proposed Baylis-Hillman reaction pathway for the synthesis of Ethyl 2-hydroxy-2-
methylbut-3-enoate.

Experimental Protocol: A General Approach
While a specific protocol for the synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate is not

readily available in the reviewed literature, a general procedure based on the Baylis-Hillman

reaction is provided below. This protocol should be optimized for the specific reactants.

Materials:

Ethyl pyruvate

Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

A tertiary amine catalyst (e.g., DABCO, 1,4-diazabicyclo[2.2.2]octane)

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

To a stirred solution of ethyl pyruvate and the tertiary amine catalyst in anhydrous THF at 0

°C under an inert atmosphere (e.g., nitrogen or argon), slowly add the vinylmagnesium

bromide solution.

The reaction mixture is then allowed to warm to room temperature and stirred for a period of

24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous

solution of ammonium chloride.

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the

desired Ethyl 2-hydroxy-2-methylbut-3-enoate.

Workflow for Synthesis and Purification:
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Reaction Setup

Addition of Reagents
(Ethyl pyruvate, Vinyl Grignard, Catalyst in THF)

Stirring at Room Temperature
(Monitoring by TLC)

Quenching with aq. NH4Cl

Extraction with Organic Solvent

Drying of Organic Phase
(Anhydrous MgSO4)

Solvent Evaporation

Column Chromatography

Pure Ethyl 2-hydroxy-2-methylbut-3-enoate
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Caption: General workflow for the synthesis and purification of Ethyl 2-hydroxy-2-methylbut-
3-enoate.

Structural Elucidation: Predicted Spectroscopic
Data
Due to the absence of published experimental spectra for Ethyl 2-hydroxy-2-methylbut-3-
enoate, the following tables provide predicted spectroscopic data based on its chemical

structure. These predictions can serve as a reference for the analysis of experimentally

obtained data.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.9 dd 1H -CH=CH₂

~ 5.3 d 1H -CH=CH₂ (trans)

~ 5.2 d 1H -CH=CH₂ (cis)

~ 4.2 q 2H -OCH₂CH₃

~ 3.5 s 1H -OH

~ 1.5 s 3H -C(OH)CH₃

~ 1.3 t 3H -OCH₂CH₃

Predicted ¹³C NMR Data (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b581040?utm_src=pdf-body
https://www.benchchem.com/product/b581040?utm_src=pdf-body
https://www.benchchem.com/product/b581040?utm_src=pdf-body
https://www.benchchem.com/product/b581040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~ 175 C=O (Ester)

~ 140 -CH=CH₂

~ 115 -CH=CH₂

~ 75 -C(OH)-

~ 62 -OCH₂CH₃

~ 25 -C(OH)CH₃

~ 14 -OCH₂CH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~ 3500 (broad) O-H stretch (alcohol)

~ 3080 C-H stretch (vinyl)

~ 2980 C-H stretch (aliphatic)

~ 1730 C=O stretch (ester)

~ 1640 C=C stretch (vinyl)

~ 1240 C-O stretch (ester)

~ 1100 C-O stretch (alcohol)

Predicted Mass Spectrometry (MS) Data
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m/z Interpretation

144 [M]⁺ (Molecular Ion)

129 [M - CH₃]⁺

115 [M - C₂H₅]⁺

99 [M - OC₂H₅]⁺

71 [M - COOC₂H₅]⁺

Conclusion
This technical guide provides a foundational understanding of the structural and chemical

properties of Ethyl 2-hydroxy-2-methylbut-3-enoate. While experimental data is currently

limited, the provided information on its computed properties, a probable synthetic route via the

Baylis-Hillman reaction, and predicted spectroscopic data offers a valuable resource for

researchers and scientists working with this compound. Further experimental validation is

necessary to confirm these predicted values and to fully characterize this molecule for its

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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